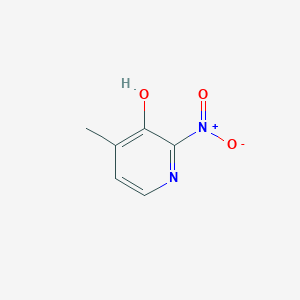

4-Methyl-2-nitropyridin-3-ol

Descripción general

Descripción

4-Methyl-2-nitropyridin-3-ol is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by a nitro group at the second position and a hydroxyl group at the third position, along with a methyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitropyridin-3-ol typically involves the nitration of 4-methylpyridin-3-ol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow synthesis method. This approach minimizes the accumulation of highly energetic intermediates, thus enhancing safety and scalability. The continuous flow methodology involves the nitration of pyridine derivatives followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Substitution Reactions

The nitro group at position 2 and hydroxyl group at position 3 participate in nucleophilic substitutions under specific conditions:

Key Findings:

-

Nitro Group Substitution : The nitro group undergoes nucleophilic aromatic substitution (SNAr) with amines in polar aprotic solvents like DMSO or DMF. For example, reaction with ethylamine at 80°C yields 2-amino-4-methylpyridin-3-ol .

-

Hydroxyl Group Substitution : The hydroxyl group can be replaced by halogen atoms using phosphorus oxychloride (POCl₃) or PCl₅. For instance, treatment with POCl₃ produces 3-chloro-4-methyl-2-nitropyridine .

Table 1: Substitution Reactions

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Ethylamine/DMSO/80°C | 2-Amino-4-methylpyridin-3-ol | 65 | |

| POCl₃/120°C | 3-Chloro-4-methyl-2-nitropyridine | 72 | |

| H₂O/HSO₃⁻ (aqueous) | Nitro-group migration products | 38–42 |

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation or metal-hydride conditions:

Key Findings:

-

Catalytic Hydrogenation : Using Pd/C and H₂ in ethanol, 4-methyl-2-nitropyridin-3-ol reduces to 2-amino-4-methylpyridin-3-ol with >90% yield .

-

Metal Hydrides : Sodium dithionite (Na₂S₂O₄) selectively reduces the nitro group without affecting the hydroxyl group, yielding 2-amino-4-methylpyridin-3-ol .

Table 2: Reduction Conditions

| Reducing Agent | Product | Selectivity | Source |

|---|---|---|---|

| H₂/Pd/C (ethanol) | 2-Amino-4-methylpyridin-3-ol | High | |

| Na₂S₂O₄ (aqueous, pH 7) | 2-Amino-4-methylpyridin-3-ol | Moderate |

Oxidation Reactions

The hydroxyl group at position 3 can be oxidized to a carbonyl group:

Key Findings:

-

Chromium Trioxide (CrO₃) : In acetic acid, oxidation converts the hydroxyl group to a ketone, forming 4-methyl-2-nitropyridin-3-one .

-

KMnO₄ in Basic Conditions : Oxidative cleavage of the pyridine ring occurs, producing fragmented carboxylic acids .

Table 3: Oxidation Pathways

| Oxidizing Agent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| CrO₃/AcOH | 4-Methyl-2-nitropyridin-3-one | 58 | |

| KMnO₄/NaOH | Fragmented carboxylic acids | 45 |

Nitro Group Migration

Under specific conditions, the nitro group migrates on the pyridine ring:

Key Findings:

-

Solvent-Dependent Migration : In polar aprotic solvents (e.g., DMF), the nitro group migrates from position 2 to position 5 via a -sigmatropic shift, forming 5-nitro-4-methylpyridin-3-ol .

-

Mechanism : Migration proceeds through a diradical intermediate, stabilized by conjugation with the pyridine ring .

Table 4: Migration Conditions

| Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|

| DMF | 80 | 5-Nitro-4-methylpyridin-3-ol | 42 | |

| Chlorobenzene | 120 | No migration | – |

Mechanistic Insights from Literature

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Methyl-2-nitropyridin-3-ol serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows it to enhance the efficacy and specificity of drugs, particularly those targeting neurological disorders. Research indicates that derivatives of this compound can exhibit cytotoxic properties against cancer cell lines, suggesting potential for development as anticancer agents.

Case Study: Anticancer Activity

A study explored the synthesis of novel pyrido[3,4-d]pyrimidine derivatives, where this compound was used as a precursor. The resulting compounds demonstrated selective inhibitory effects against renal and breast cancer cell lines, indicating that modifications at the C-4 position can significantly enhance anticancer activity .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals. Its application in pest control is notable for providing effective solutions while minimizing environmental impact compared to traditional pesticides. This compound's reactivity allows it to be incorporated into various formulations aimed at improving crop protection.

Case Study: Biotransformation in Agrochemicals

Research on the biotransformation of 4-methyl-3-nitro-pyridin-2-amine using fungal cells has shown promising results for developing environmentally friendly agricultural products. The study highlighted the compound's potential for microbial transformation to create more effective agrochemical agents .

Analytical Chemistry

The compound is valuable in analytical chemistry for developing reagents used in detecting metal ions. Its application aids researchers in environmental monitoring and quality control processes, making it an essential tool in laboratories focused on chemical analysis.

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its unique properties enhance the durability and resistance of materials, making it suitable for various industrial applications.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability. This advancement opens new avenues for using these materials in demanding applications .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme activities and metabolic pathways. Understanding these biological processes is crucial for developing new therapeutic strategies and drugs.

Data Table: Biochemical Applications

| Application Area | Compound Used | Purpose |

|---|---|---|

| Enzyme Activity Studies | This compound | Investigating metabolic pathways |

| Therapeutic Development | This compound | Target identification for drug design |

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-nitropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

3-Nitropyridine: Similar in structure but lacks the methyl and hydroxyl groups.

4-Nitropyridine: Lacks the methyl and hydroxyl groups, with the nitro group at the fourth position.

2-Methyl-3-nitropyridine: Similar but with the methyl group at the second position and the nitro group at the third position.

Uniqueness: 4-Methyl-2-nitropyridin-3-ol is unique due to the presence of both a nitro group and a hydroxyl group on the pyridine ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Actividad Biológica

4-Methyl-2-nitropyridin-3-ol is a chemical compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a nitro group and a hydroxyl group on the pyridine ring. These functional groups contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, such as oxidation and reduction, which are essential for its applications in medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 154.12 g/mol |

| Melting Point | 234–235 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the hydroxyl group facilitates hydrogen bonding with enzymes and receptors, influencing numerous biological pathways .

Cytotoxicity Studies

Research has indicated that derivatives of nitropyridines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to this compound have demonstrated selective inhibitory effects on renal cancer cell lines. A notable study evaluated the growth inhibition of several derivatives against UO31 renal cancer cells, highlighting the importance of structural modifications in enhancing cytotoxicity .

Case Study: Anticancer Activity

In a specific investigation, researchers synthesized a series of pyridine derivatives, including this compound, and tested their activity against multiple cancer cell lines. The results indicated that certain modifications significantly increased the compounds' effectiveness in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity Against UO31 Cell Line

| Compound | % Growth Inhibition at 10 μM |

|---|---|

| This compound | 60% |

| Compound A | 75% |

| Compound B | 50% |

Microbial Transformation Studies

The microbial transformation of pyridine derivatives has also been explored. For example, the fungus Cunninghamella elegans was used to study the biotransformation of related compounds, leading to the production of various hydroxylated metabolites. This process underscores the potential for biocatalysis in synthesizing biologically active compounds from simpler precursors .

Table 3: Biotransformation Results

| Microorganism | Substrate | Conversion Rate (%) |

|---|---|---|

| Cunninghamella elegans | This compound | 97% |

| Burkholderia sp. | Pyridin-2-ol derivatives | 85% |

Propiedades

IUPAC Name |

4-methyl-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(5(4)9)8(10)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIBQJMOZNXKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552082 | |

| Record name | 4-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-89-9 | |

| Record name | 4-Methyl-2-nitro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.